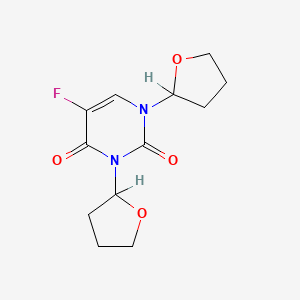
DX-52-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyano-quinocarmycin is a synthetic derivative of quinocarmycin, a compound known for its potent antitumor properties. This compound is characterized by the presence of a cyano group, which enhances its biological activity and stability. Cyano-quinocarmycin has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment.
Applications De Recherche Scientifique
Cyano-quinocarmycin has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of novel pharmaceuticals and as a reference compound in analytical chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: This can be achieved through various cyanation methods, such as the use of electrophilic cyanide-transfer reagents or transition metal-catalyzed cyanation reactions . The reaction conditions often require the presence of a suitable catalyst, such as palladium or nickel, and may involve the use of solvents like dimethylformamide or acetonitrile .
Industrial Production Methods: Industrial production of cyano-quinocarmycin involves scaling up the synthetic routes used in laboratory settings. This requires optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, are common in industrial settings to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: Cyano-quinocarmycin undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under specific conditions.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of cyano-quinocarmycin involves its interaction with DNA, leading to the inhibition of DNA replication and transcription. This results in the induction of apoptosis in cancer cells. The cyano group enhances the compound’s ability to intercalate into the DNA helix, thereby increasing its potency. Molecular targets include topoisomerase enzymes and various signaling pathways involved in cell cycle regulation .
Similar Compounds:
Quinocarmycin: The parent compound, known for its antitumor properties.
Mitomycin C: Another quinone-based antitumor agent with a similar mechanism of action.
Doxorubicin: An anthracycline antibiotic with potent anticancer activity
Uniqueness: Cyano-quinocarmycin is unique due to the presence of the cyano group, which enhances its stability and biological activity compared to its parent compound, quinocarmycin. This modification allows for improved pharmacokinetic properties and increased efficacy in targeting cancer cells .
Propriétés
Numéro CAS |
96251-59-1 |
|---|---|
Formule moléculaire |
C19H23N3O4 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
12-cyano-10-(hydroxymethyl)-8-methoxy-16-methyl-11,16-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4(9),5,7-triene-15-carboxylic acid |
InChI |
InChI=1S/C19H23N3O4/c1-21-12-7-11(19(24)25)18(21)13-6-10-4-3-5-16(26-2)17(10)15(9-23)22(13)14(12)8-20/h3-5,11-15,18,23H,6-7,9H2,1-2H3,(H,24,25) |
Clé InChI |
YGWHMSNGVVTUIT-UHFFFAOYSA-N |
SMILES isomérique |
CN1[C@H]2C[C@H]([C@@H]1[C@@H]3CC4=C([C@@H](N3[C@H]2C#N)CO)C(=CC=C4)OC)C(=O)O |
SMILES |
CN1C2CC(C1C3CC4=C(C(N3C2C#N)CO)C(=CC=C4)OC)C(=O)O |
SMILES canonique |
CN1C2CC(C1C3CC4=C(C(N3C2C#N)CO)C(=CC=C4)OC)C(=O)O |
Synonymes |
7-Cyanoquinocarcinol; (5R)-5,7,8,9,10,11,11aβ,12-Octahydro-5α-hydroxymethyl-7-cyano-13-methyl-4-methoxy-8β,11β-epiminoazepino[1,2-b]isoquinoline-10β-carboxylic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-[2-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]phenyl]thiophene-2-carboxamide](/img/structure/B1663272.png)
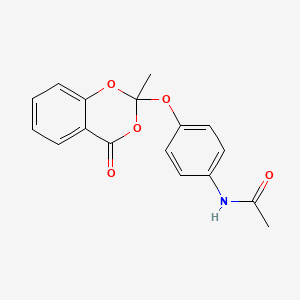
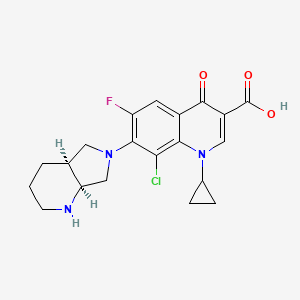
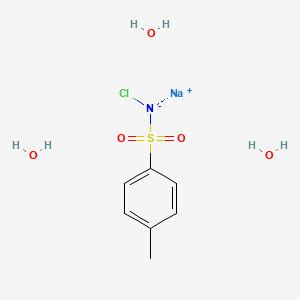
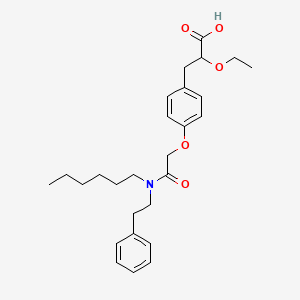
![[6-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-5-methoxy-2,3-dihydroindol-1-yl]-[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methanone;hydrochloride](/img/structure/B1663280.png)

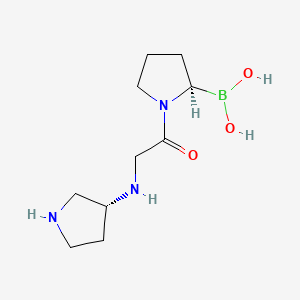
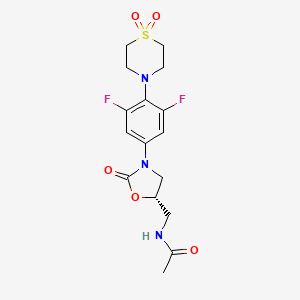

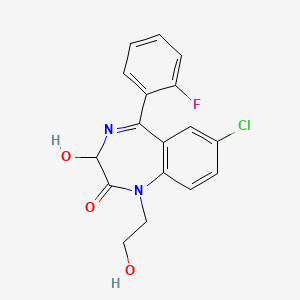

![5-[[4-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1663292.png)
